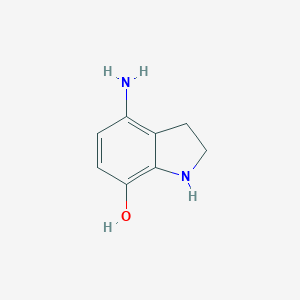

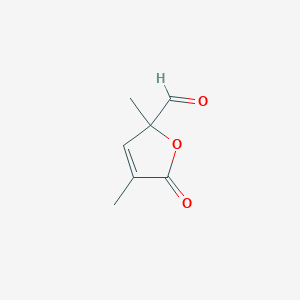

![molecular formula C15H12N2O2 B057501 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde CAS No. 118001-76-6](/img/structure/B57501.png)

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methodologies, including multicomponent reactions that involve the condensation of imidazo[1,5-a]pyridine carbenes with phthalaldehydes and dimethyl acetylenedicarboxylate (DMAD) to produce novel fused tricyclic derivatives with high fluorescence quantum yields, indicating potential applications as optical sensors (Pan et al., 2011). Another approach involves the one-pot synthesis from benzyl halides or tosylates, 2-aminopyridines, and isocyanides under mild conditions to afford imidazo[1,2-a]pyridines in excellent yields (Adib et al., 2011).

Molecular Structure Analysis

Imidazo[1,2-a]pyridines possess a compact and rigid molecular structure that facilitates interesting photophysical properties, making them suitable for applications in emissive materials and fluorescent probes. The molecular structure is characterized by restricted intramolecular motion due to the fused ring system, contributing to their aggregation-induced emission (AIE) properties and high quantum yields in solid states (Yang et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, including cascade aminomethylation/cycloisomerization reactions catalyzed by copper(II) to form functionalized derivatives. These reactions exhibit excellent yields and functional group tolerance, highlighting the versatility of imidazo[1,2-a]pyridines in organic synthesis (Rassokhina et al., 2015).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting points, and fluorescence, are significantly influenced by their molecular structure. For instance, the presence of substituents on the imidazo[1,2-a]pyridine core can alter these properties, affecting their application in various fields (Renno et al., 2022).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines, including their reactivity, stability, and interaction with other molecules, are pivotal for their application in chemical biology and materials science. Their stable N-heterocyclic carbene forms, for example, are utilized in the synthesis of complex molecules and in catalysis, demonstrating their broad utility in organic chemistry (Alcarazo et al., 2005).

科学的研究の応用

Synthesis and Characterization

- Copper(II)-Mediated Synthesis : Copper(II) catalyzes the synthesis of imidazo[1,2-a]pyridines, demonstrating a practical method to synthesize functionalized imidazo[1,2-a]pyridines, including drug molecules like Alpidem (Rassokhina et al., 2015).

- Photophysical Investigation in Liposome Models : Imidazo[1,5-a]pyridine-based fluorophores are synthesized and investigated for their solvatochromic behavior, making them suitable as cell membrane probes (Renno et al., 2022).

- Novel Conformers of Derivatives : Synthesis and characterization of new N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold, useful for biochemical studies (Evrard et al., 2022).

Synthesis of Derivatives

- One-Pot Synthesis of Derivatives : A one-pot synthesis method for imidazo[1,2-a]pyridines has been developed, offering an efficient approach to these compounds (Adib et al., 2011).

- Anticandidal Activity : Investigation into the anticandidal activities of imidazopyridine derivatives, contributing to medical research (Kaplancıklı et al., 2008).

Multicomponent Reactions and Syntheses

- Multicomponent Reaction to Produce Fused Tricyclic Compounds : A study on the multicomponent reaction involving imidazo[1,5-a]pyridine carbenes to produce novel fused tricyclic compounds, significant for synthetic chemistry (Pan et al., 2011).

- Efficient Synthesis of Tetrahydroimidazo[1,2-a]pyridine Derivatives : Development of a synthetic protocol for imidazo[1,2-a]pyridines, integrating multiple chemical reactions (Li et al., 2012).

Novel Synthetic Methods

- Microwave-Assisted One-Pot Synthesis : A new microwave irradiation protocol for synthesizing pyridoimidazole fused quinolines, showcasing an innovative approach in synthetic chemistry (Pawar et al., 2023).

Biological Activity Studies

- Study of Antiulcer Agents : Synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents, contributing to pharmaceutical research (Starrett et al., 1989).

特性

IUPAC Name |

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDDDYGGKVCWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353389 | |

| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

CAS RN |

118001-76-6 | |

| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

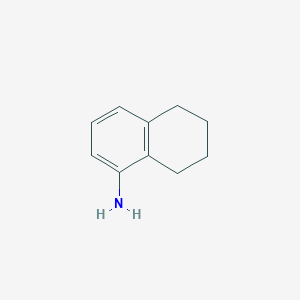

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

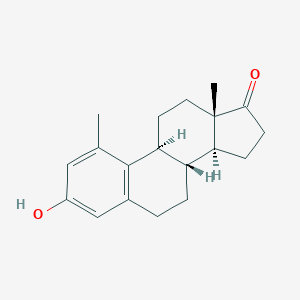

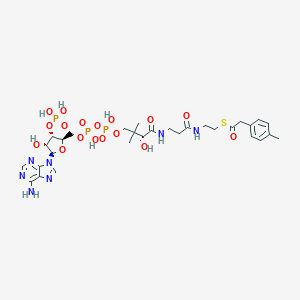

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

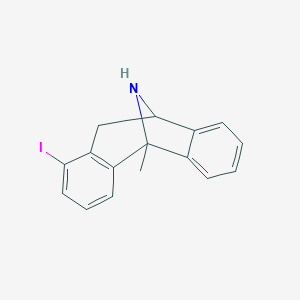

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)